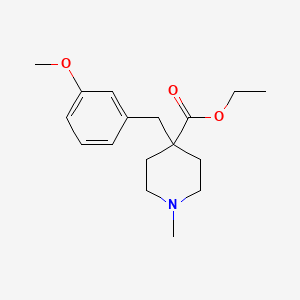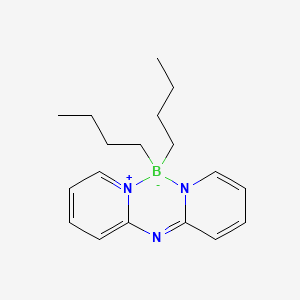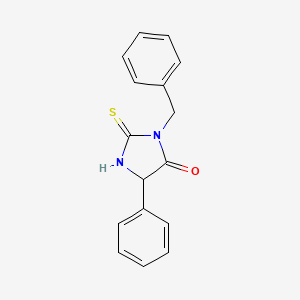![molecular formula C13H10F2N2O3S B4984284 N-[4-(aminosulfonyl)phenyl]-2,4-difluorobenzamide](/img/structure/B4984284.png)
N-[4-(aminosulfonyl)phenyl]-2,4-difluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(aminosulfonyl)phenyl]-2,4-difluorobenzamide, commonly known as DASA-58, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in a variety of research fields.
科学研究应用
DASA-58 has been shown to have potential applications in a variety of research fields, including cancer research, neurobiology, and immunology. In cancer research, DASA-58 has been shown to inhibit the growth of cancer cells by targeting the enzyme carbonic anhydrase IX (CAIX). In neurobiology, DASA-58 has been shown to enhance the activity of the protein AMPA receptor, which is involved in synaptic plasticity. In immunology, DASA-58 has been shown to modulate the activity of T cells, which play a critical role in the immune response.
作用机制
DASA-58 exerts its effects by binding to the active site of the target enzyme or protein. In the case of CAIX, DASA-58 binds to the zinc ion in the active site of the enzyme, thereby inhibiting its activity. In the case of AMPA receptor, DASA-58 binds to a specific site on the receptor, causing a conformational change that enhances its activity. In the case of T cells, DASA-58 modulates the activity of the protein tyrosine phosphatase SHP-1, which is involved in T cell signaling.
Biochemical and Physiological Effects:
DASA-58 has been shown to have a variety of biochemical and physiological effects, depending on the target enzyme or protein. In the case of CAIX inhibition, DASA-58 has been shown to decrease the extracellular acidification rate of cancer cells, which is an indicator of their metabolic activity. In the case of AMPA receptor enhancement, DASA-58 has been shown to increase the amplitude and frequency of excitatory postsynaptic currents, which are involved in synaptic plasticity. In the case of T cell modulation, DASA-58 has been shown to decrease the production of cytokines, which are involved in the immune response.
实验室实验的优点和局限性
One of the main advantages of DASA-58 is its relatively simple synthesis method, which allows for easy production in a laboratory setting. Additionally, DASA-58 has been shown to be highly selective for its target enzymes and proteins, which reduces the likelihood of off-target effects. However, one limitation of DASA-58 is its relatively low potency compared to other inhibitors, which may limit its effectiveness in certain research applications.
未来方向
There are several future directions for research involving DASA-58. One potential direction is the development of more potent analogs of DASA-58, which could increase its effectiveness in research applications. Another potential direction is the investigation of the effects of DASA-58 on other target enzymes and proteins, which could expand its potential applications in a variety of research fields. Finally, the use of DASA-58 in animal models could provide valuable insights into its potential therapeutic applications.
合成方法
The synthesis of DASA-58 involves the reaction of 2,4-difluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminobenzenesulfonamide in the presence of a base to yield DASA-58. The synthesis of DASA-58 is relatively simple and can be carried out in a laboratory setting with ease.
属性
IUPAC Name |
2,4-difluoro-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O3S/c14-8-1-6-11(12(15)7-8)13(18)17-9-2-4-10(5-3-9)21(16,19)20/h1-7H,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSHWDMQXHXAPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)F)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-(4-sulfamoylphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methyl-1-butanamine hydrochloride](/img/structure/B4984203.png)
![N-{2-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-5-isoquinolinyl}isonicotinamide](/img/structure/B4984208.png)
![5-acetyl-6-methyl-4-(3-methyl-2-thienyl)-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4984216.png)
![2-amino-7-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4984238.png)
![ethyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4984246.png)


![4-[4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4984260.png)

![3-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B4984270.png)
![3-[(1-naphthylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4984271.png)

![3-(2,4-dichlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4984279.png)
![N-[2-(4-methoxyphenoxy)ethyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4984288.png)